1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene
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Overview
Description
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is a halogenated aromatic compound, characterized by the presence of bromo, chloroethoxy, and difluoro substituents on a benzene ring. This combination of functional groups suggests potential applications in organic synthesis and materials science, particularly as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
While specific synthesis routes for 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene are not directly provided, related compounds often involve multi-step synthetic procedures including halogenation, etherification, and fluorination reactions. For example, a related compound, 1-bromo-2,4-difluorobenzene, can be synthesized from m-phenylene diamine by a Schiemann reaction and subsequent bromination, indicating a potential pathway that could be adapted for the target molecule (Z. He-ping, 2005).
Scientific Research Applications
Organic Synthesis and Derivative Formation
- Regioselective Substitution and Functionalization : The versatility of difluorobenzenes in organic synthesis has been demonstrated through regioflexible substitution reactions. Such methodologies enable the selective conversion of difluorobenzene derivatives into a variety of benzoic acids and bromobenzoic acids, highlighting the potential of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene for generating structurally diverse compounds through similar strategies (Schlosser & Heiss, 2003).
Vibrational Spectroscopy and Material Characterization
- Spectroscopic Analysis : Studies on trisubstituted benzenes, including derivatives of bromodifluorobenzene, have provided valuable information on their vibrational spectra. Such analyses contribute to the understanding of molecular structures and are essential for characterizing materials at the molecular level (Reddy & Rao, 1994).
Chemical Reactivity and Mechanistic Studies
- Photodissociation Studies : The photo-fragmentation of bromodifluorobenzenes has been investigated to understand the C–Br bond cleavage mechanisms under light irradiation. Such studies are crucial for applications in photochemistry and the development of light-responsive materials (Borg, 2007).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate safety precautions when handling the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to the compound’s structure to enhance its properties.
properties
IUPAC Name |
1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJNYWUYRMEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCCCl)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371254 |
Source
|
Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
CAS RN |
175203-19-7 |
Source
|
Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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